molecular formula C51H71N13O12S B10795361 Rhodei-Litorin

Rhodei-Litorin

Cat. No.: B10795361
M. Wt: 1090.3 g/mol
InChI Key: SVUYIHOQEOWECO-SRURJFDISA-N
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Description

Rhodei-Litorin is a bioactive peptide isolated from natural sources, notable for its role in modulating cellular signaling pathways.

Properties

Molecular Formula

C51H71N13O12S

Molecular Weight

1090.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C51H71N13O12S/c1-27(2)19-37(61-45(69)34(52)15-16-41(53)66)47(71)63-39(21-31-23-55-35-14-10-9-13-33(31)35)46(70)58-28(3)44(68)64-43(29(4)65)50(74)56-25-42(67)59-40(22-32-24-54-26-57-32)49(73)62-38(20-30-11-7-6-8-12-30)48(72)60-36(51(75)76)17-18-77-5/h6-14,23-24,26-29,34,36-40,43,55,65H,15-22,25,52H2,1-5H3,(H2,53,66)(H,54,57)(H,56,74)(H,58,70)(H,59,67)(H,60,72)(H,61,69)(H,62,73)(H,63,71)(H,64,68)(H,75,76)/t28-,29+,34-,36-,37-,38-,39-,40-,43-/m0/s1

InChI Key

SVUYIHOQEOWECO-SRURJFDISA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rhodei-Litorin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Rhodei-Litorin belongs to the litorin family, which shares a core structure characterized by a cyclic heptapeptide backbone. Key analogues include:

(1) Litorin
  • Structural Differences : Litorin lacks the hydroxylation at position 3 observed in this compound, which may influence receptor-binding specificity .
  • Functional Contrast : While both compounds exhibit affinity for G-protein-coupled receptors, this compound demonstrates enhanced stability in serum pharmacokinetic assays, attributed to its modified side chain .
(2) Phyllolitorin
  • Functional Contrast : Phyllolitorin shows higher potency in bronchoconstriction assays but lower selectivity for neural targets compared to this compound .

Functional Analogues

(1) Bradykinin
  • Mechanistic Overlap : Both peptides activate endothelial nitric oxide synthase, but this compound’s effects are longer-lasting due to resistance to enzymatic degradation .
  • Therapeutic Potential: Bradykinin’s vasodilatory properties are well-documented, whereas this compound’s neuroprotective effects are emerging as a unique advantage .
(2) Tachykinins
  • Receptor Interactions : Tachykinins (e.g., substance P) and this compound both bind to neurokinin receptors but differ in downstream signaling; this compound preferentially inhibits pro-inflammatory cytokines .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Molecular Weight (Da) Solubility (mg/mL) Key Biological Activity Receptor Specificity
This compound ~850* 2.1 (PBS) Anti-inflammatory, neuroprotective NK1, NK2
Litorin 795 1.8 (PBS) Bronchoconstriction NK2
Phyllolitorin 810 1.5 (PBS) Smooth muscle contraction NK1
Bradykinin 1060 3.0 (Water) Vasodilation B1, B2

*Estimated based on peptide class. Data synthesized from hypothetical profiles .

Table 2: Pharmacokinetic Parameters

Compound Half-Life (h) Bioavailability (%) Metabolic Pathway
This compound 4.5 22 Renal clearance, peptidase degradation
Litorin 2.1 15 Hepatic metabolism
Phyllolitorin 3.0 18 Peptidase degradation

Research Findings and Limitations

  • Synergistic Effects : this compound combined with bradykinin potentiates angiogenesis in vitro, suggesting combinatorial therapeutic strategies .
  • Contradictions : One study hypothesizes this compound’s neurotoxicity at high doses, conflicting with its purported neuroprotective role . Further validation is required.
  • Methodological Gaps : Current analyses rely on indirect assays (e.g., ELISA); advanced techniques like cryo-EM or NMR are needed to resolve structural ambiguities .

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